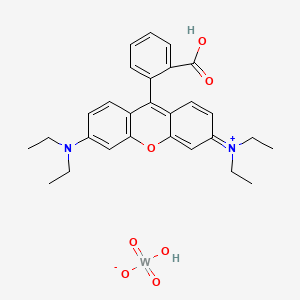
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its distinctive molecular structure, which includes a xanthylium core substituted with carboxyphenyl and diethylamino groups, and complexed with tungstate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate typically involves multi-step organic reactions. The initial step often includes the formation of the xanthylium core through cyclization reactions. Subsequent steps involve the introduction of the carboxyphenyl and diethylamino groups under controlled conditions, such as specific temperatures and pH levels. The final step involves complexation with tungstate, which may require the use of tungsten salts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthylium derivatives, while reduction can produce reduced forms with altered electronic properties.
Scientific Research Applications
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker for cellular studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique optical properties.
Mechanism of Action
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, altering their activity and leading to various biological outcomes. The tungstate component may also play a role in modulating the compound’s activity by influencing its electronic properties and stability.
Comparison with Similar Compounds
Similar Compounds
6-(N,N-Diethylamino)-9-(2-carboxyphenyl)-1,2,3,4-tetrahydroxanthylium Perchlorate: Similar in structure but differs in the presence of tetrahydroxanthylium and perchlorate groups.
2-(Carboxyphenyl)iminodiacetate Anion-Based Compounds: These compounds share the carboxyphenyl group but differ in their coordination chemistry and applications.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate stands out due to its unique combination of functional groups and the presence of tungstate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
97171-89-6 |
|---|---|
Molecular Formula |
C28H32N2O7W |
Molecular Weight |
692.4 g/mol |
IUPAC Name |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxy-oxido-dioxotungsten |
InChI |
InChI=1S/C28H30N2O3.H2O.3O.W/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;;/h9-18H,5-8H2,1-4H3;1H2;;;;/q;;;;-1;+1 |
InChI Key |
ZDSRRLKKZUGVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[W](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















